molecular formula C18H21ClN2 B13419401 (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride

(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride

Cat. No.: B13419401
M. Wt: 300.8 g/mol
InChI Key: AERHVELGUUKDHM-UHFFFAOYSA-N
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Description

(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzazepine core with a methylaminopropyl side chain. It is often used in scientific research due to its interesting chemical properties and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride involves its interaction with specific molecular targets in the body. It is known to affect neurotransmitter systems by inhibiting the reuptake of certain neurotransmitters, thereby prolonging their action in the synaptic cleft . This mechanism is similar to that of other compounds used in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Imipramine: Another dibenzazepine derivative used as an antidepressant.

    Amitriptyline: A tricyclic antidepressant with a similar structure and mechanism of action.

Uniqueness

(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride is unique due to its specific side chain and the resulting pharmacological profile. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H20N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-12,19H,6,13-14H2,1H3;1H

InChI Key

AERHVELGUUKDHM-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Origin of Product

United States

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